1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid
Overview
Description
1,5-Dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid is a nitrogen-containing heterocyclic compound. This compound is part of a broader class of heterocycles that have significant applications in medicinal chemistry due to their diverse biological activities. The structure of this compound includes a pyrrole ring fused with a quinazoline ring, making it a unique scaffold for various chemical and biological studies.
Preparation Methods
The synthesis of 1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-quinazolinylacetonitriles with appropriate reagents to form the desired heterocyclic structure . The reaction conditions typically involve the use of catalysts and specific temperature controls to ensure the formation of the target compound.
Chemical Reactions Analysis
1,5-Dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents such as alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction may produce tetrahydroquinazoline derivatives .
Scientific Research Applications
1,5-Dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities . The specific pathways involved depend on the biological target and the context of the study.
Comparison with Similar Compounds
Similar compounds to 1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid include other nitrogen-containing heterocycles such as pyrrolopyrazines and quinoxalines . These compounds share similar structural features but differ in their biological activities and chemical reactivity. For example:
Pyrrolopyrazines: Known for their antimicrobial and kinase inhibitory activities.
Quinoxalines: Often studied for their anticancer and anti-inflammatory properties.
The uniqueness of this compound lies in its specific ring structure, which provides distinct chemical and biological properties compared to other heterocycles.
Properties
IUPAC Name |
1,5-dioxo-3,4-dihydro-2H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c15-9-5-6-12(11(17)18)13-10(16)7-3-1-2-4-8(7)14(9)12/h1-4H,5-6H2,(H,13,16)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDFNHBRZJWMIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(NC(=O)C3=CC=CC=C3N2C1=O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801140885 | |
Record name | 2,3,4,5-Tetrahydro-1,5-dioxopyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801140885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871909-89-6 | |
Record name | 2,3,4,5-Tetrahydro-1,5-dioxopyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=871909-89-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,4,5-Tetrahydro-1,5-dioxopyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801140885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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